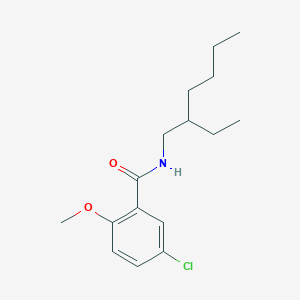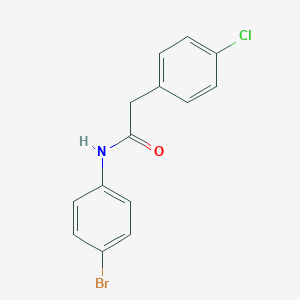
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide may exert its biological activities by modulating the activity of PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell proliferation, reduction of inflammation and pain, and improvement of glucose tolerance and insulin sensitivity. These effects are believed to be mediated by the modulation of PTP1B activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide has demonstrated promising biological activities in various in vitro and in vivo models, making it a potential lead compound for the development of novel therapeutics. However, the limitations of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide include its low solubility and stability, which may affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for the research on 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide. One potential direction is the optimization of its pharmacokinetic properties to enhance its efficacy and bioavailability. Another direction is the development of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide-based derivatives with improved potency and selectivity for PTP1B inhibition. Additionally, the exploration of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide's potential applications in materials science, such as in the synthesis of functionalized nanoparticles, could open up new avenues for its use.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethylhexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
5-chloro-N-(2-ethylhexyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-7-12(5-2)11-18-16(19)14-10-13(17)8-9-15(14)20-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,19) |
Clave InChI |
BPBQJGXOXNSGNE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)












